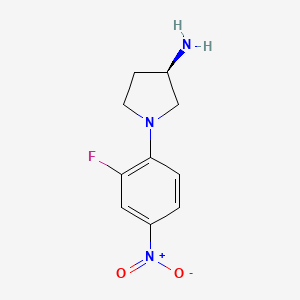![molecular formula C14H25NO5 B8306520 (2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid CAS No. 777838-84-3](/img/structure/B8306520.png)
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid, also known as NC-2300, is a small molecule drug that acts as a selective and orally active cysteine cathepsin inhibitor. It has been primarily developed as a cathepsin K inhibitor, which plays a significant role in bone resorption. This compound has potential therapeutic applications in treating diseases such as osteoporosis, multiple myeloma, and rheumatoid arthritis .
Métodos De Preparación
The synthetic routes and reaction conditions for (2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediate compounds, followed by purification and isolation of the final product. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cathepsin K and other cysteine proteases.
Biology: It is used to investigate the role of cathepsin K in various biological processes, such as bone resorption and inflammation.
Medicine: It has potential therapeutic applications in treating diseases such as osteoporosis, multiple myeloma, and rheumatoid arthritis.
Industry: It is used in the development of new drugs and therapeutic agents targeting cathepsin K and other cysteine proteases .
Mecanismo De Acción
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid exerts its effects by inhibiting the activity of cathepsin K, a lysosomal cysteine protease that plays a crucial role in bone resorption. By inhibiting cathepsin K, this compound reduces bone degradation and promotes bone formation. The molecular targets and pathways involved in this mechanism include the inhibition of cathepsin K activity in osteoclasts and the suppression of inflammatory mediator synthesis related to osteoclastogenesis .
Comparación Con Compuestos Similares
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid is unique in its selectivity and potency as a cathepsin K inhibitor. Similar compounds include:
Odanacatib: Another cathepsin K inhibitor that has been studied for its potential in treating osteoporosis.
Balicatib: A cathepsin K inhibitor that has been investigated for its effects on bone resorption.
Compared to these compounds, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for bone-related diseases .
Propiedades
Número CAS |
777838-84-3 |
|---|---|
Fórmula molecular |
C14H25NO5 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18)/t10-,11-,12-/m0/s1 |
Clave InChI |
HXMVBQALNLCUIE-SRVKXCTJSA-N |
SMILES isomérico |
CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O |
SMILES canónico |
CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate](/img/structure/B8306510.png)






